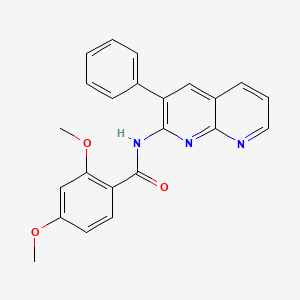

2,4-二甲氧基-N-(3-苯基-1,8-萘啶-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

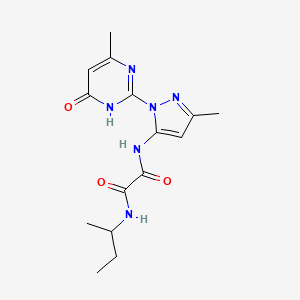

The compound “2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .

Synthesis Analysis

The synthesis of naphthyridine derivatives can be achieved through various methods. For instance, an eco-friendly construction of N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide and 5-(2-methyl-1,8-naphthyridine)-N-(3-aryl-1,8-naphthyridine-thiazole-2-amine derivatives under microwave method has been reported . This method afforded good yields in short reaction time with maximum selectivity compared with the conventional method .Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving naphthyridines can be diverse. For instance, the Buchwald–Hartwig amination coupling has been used in the synthesis of certain naphthyridine derivatives .科学研究应用

Medicinal Chemistry

1,8-Naphthyridines exhibit promising pharmacological properties. Gemifloxacin, a compound containing the 1,8-naphthyridine core, has been successfully used in the treatment of bacterial infections. Researchers continue to explore other derivatives for potential drug development .

Ligands in Coordination Chemistry

These compounds serve as ligands in coordination complexes. Their unique structural features make them valuable for designing metal-based catalysts, sensors, and other functional materials .

Light-Emitting Diodes (LEDs)

1,8-Naphthyridines find application in the field of optoelectronics. They contribute to the development of light-emitting diodes (LEDs) due to their electronic properties and ability to emit light efficiently .

Dye-Sensitized Solar Cells (DSSCs)

Researchers have explored the use of 1,8-naphthyridines in dye-sensitized solar cells (DSSCs). These compounds can act as sensitizers, enhancing the efficiency of energy conversion in solar cells .

Molecular Sensors

Their unique electronic and structural properties make 1,8-naphthyridines suitable for designing molecular sensors. These sensors can detect specific analytes or environmental changes with high sensitivity .

Self-Assembly Host–Guest Systems

1,8-Naphthyridines participate in self-assembly processes, forming host–guest systems. These systems have applications in supramolecular chemistry, drug delivery, and nanotechnology .

作用机制

The mechanism of action of naphthyridines can vary depending on their structure and the biological system they interact with. Some naphthyridine alkaloids have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .

未来方向

属性

IUPAC Name |

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSCQHCAQECGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)